molecular formula C22H26FNO2 B565433 Moperone-d4 CAS No. 1216507-46-8

Moperone-d4

Cat. No.: B565433
CAS No.: 1216507-46-8
M. Wt: 359.478
InChI Key: AGAHNABIDCTLHW-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moperone-d4 is a deuterium-labeled analogue of Moperone, a typical antipsychotic belonging to the butyrophenone class. It is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. The molecular formula of this compound is C22H22D4FNO2, and it has a molecular weight of 359.47 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moperone-d4 involves the incorporation of deuterium atoms into the Moperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The key steps typically involve:

    Deuteration of Precursors: The starting materials, such as 4-methylphenyl and piperidine, are subjected to deuteration using deuterated reagents.

    Formation of Intermediate Compounds: These deuterated precursors are then reacted to form intermediate compounds.

    Final Assembly: The intermediate compounds are combined under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large batches of deuterated precursors are synthesized and stored.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.

    Purification: The final product is purified using techniques like chromatography to achieve high purity levels (typically ≥ 95%).

Chemical Reactions Analysis

Types of Reactions

Moperone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Moperone-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Metabolic Research: Used to study metabolic pathways in vivo, providing insights into drug metabolism and pharmacokinetics.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.

    Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

Moperone-d4, like its non-deuterated counterpart, exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and 5-HT2A receptors . This antagonistic action inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The molecular targets and pathways involved include:

    Dopamine Receptors: Inhibition of D2 and D3 receptors reduces psychotic symptoms.

    Serotonin Receptors: Antagonism of 5-HT2A receptors contributes to its antipsychotic effects.

Comparison with Similar Compounds

Moperone-d4 is compared with other similar compounds in the butyrophenone class, such as:

    Haloperidol: Another typical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.

    Droperidol: Used primarily as an antiemetic and sedative, with a shorter duration of action compared to Moperone.

    Melperone: An atypical antipsychotic with a lower affinity for dopamine receptors, resulting in fewer extrapyramidal side effects.

This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNABIDCTLHW-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.